![molecular formula C16H15N5O3 B2385692 5-[2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazol-5-yl]-2-methoxyaniline CAS No. 1219568-58-7](/img/structure/B2385692.png)
5-[2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazol-5-yl]-2-methoxyaniline
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Overview
Description
5-[2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazol-5-yl]-2-methoxyaniline, also known as BTTMA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. BTTMA is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Studies have shown that some derivatives of this compound exhibit potent growth inhibition properties against human cancer cell lines, including HeLa, A549, and MCF-7 cells . Researchers are keen to explore its mechanism of action and optimize its efficacy for cancer treatment.
Anticonvulsant Properties
N-substituted derivatives of this compound, specifically (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one , have been synthesized and evaluated for anticonvulsant activity. These derivatives were tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . Understanding their effects on neuronal excitability could lead to novel antiepileptic drugs.
Crystallography and Structural Insights
The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate , a related compound, has been determined. Crystallographic data reveal the precise arrangement of atoms, bond lengths, and angles. Such insights aid in understanding the compound’s stability, reactivity, and intermolecular interactions .
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines , suggesting that it may target proteins or pathways involved in cancer cell proliferation.
Mode of Action
Preliminary studies suggest that it can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that the compound may interact with its targets to disrupt the cell cycle and promote programmed cell death.
Biochemical Pathways
Given its observed effects on cell cycle progression and apoptosis , it is likely that it impacts pathways related to these processes
Result of Action
The compound has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including disruption of cell cycle progression and induction of apoptosis .
properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]-2-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-22-13-5-3-11(7-12(13)17)16-18-20-21(19-16)8-10-2-4-14-15(6-10)24-9-23-14/h2-7H,8-9,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRQAUNICHHFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC4=C(C=C3)OCO4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazol-5-yl]-2-methoxyaniline |
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